Cas no 30198-01-7 (2(1H)-Quinolinone,8-methoxy-4-methyl-)

2(1H)-Quinolinone,8-methoxy-4-methyl- Propiedades químicas y físicas
Nombre e identificación
-
- 2(1H)-Quinolinone,8-methoxy-4-methyl-
- 4-methyl-8-methoxy-2(1H)-quinolinone
- 8-methoxy-4-methyl-1H-quinolin-2-one
- 2-Hydroxy-4-methyl-8-methoxyquinoline
- 8-Methoxy-4-methyl-2-chinolon
- 8-methoxy-4-methyl-2-quinolone
- imiroin analogue,1e
- Oprea1_088427
- AKOS004119147
- CHEMBL453417
- Spectrum5_000925
- 30198-01-7
- KBio1_001467
- DTXSID40354791
- IDI1_007653
- WHZDFFGNQINQSU-UHFFFAOYSA-N
- LS-11540
- 8-methoxy-4-methyl-1,2-dihydroquinolin-2-one
- SpecPlus_000427
- A7B
- MFCD02269198
- 2-HYDROXY-8-METHOXYLEPIDINE
- Oprea1_150018
- AKOS001072892
- Enamine_005066
- SB68181
- Q27457145
- BAS 00898394
- 8-Methoxy-4-methylquinolin-2-ol
- SCHEMBL5433980
- DivK1c_006523
- HMS1408G06
- InChI=1/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13
- BDBM29216
- 8-Methoxy-4-methylquinolin-2(1H)-one
-
- Renchi: InChI=1S/C11H11NO2/c1-7-6-10(13)12-11-8(7)4-3-5-9(11)14-2/h3-6H,1-2H3,(H,12,13)
- Clave inchi: WHZDFFGNQINQSU-UHFFFAOYSA-N
- Sonrisas: COC1=C2C(C(C)=CC(=O)N2)=CC=C1
Atributos calculados
- Calidad precisa: 189.07900
- Masa isotópica única: 189.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 273
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.2
- Superficie del Polo topológico: 38.3Ų
Propiedades experimentales
- Denso: 1.153
- Punto de fusión: Not available
- Punto de ebullición: 387.6°Cat760mmHg
- Punto de inflamación: 188.2°C
- índice de refracción: 1.557
- PSA: 42.35000
- Logp: 2.25740
- Presión de vapor: 0.0±1.0 mmHg at 25°C
2(1H)-Quinolinone,8-methoxy-4-methyl- Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2(1H)-Quinolinone,8-methoxy-4-methyl- Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2(1H)-Quinolinone,8-methoxy-4-methyl- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240387-10g |
8-Methoxy-4-methylquinolin-2-ol |
30198-01-7 | 97% | 10g |
$1010 | 2021-08-04 | |
abcr | AB561566-1g |
8-Methoxy-4-methylquinolin-2(1H)-one; . |
30198-01-7 | 1g |
€317.00 | 2024-08-02 | ||
A2B Chem LLC | AF65592-5g |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 5g |
$995.00 | 2024-04-20 | |
abcr | AB561566-500mg |
8-Methoxy-4-methylquinolin-2(1H)-one; . |
30198-01-7 | 500mg |
€269.00 | 2024-08-02 | ||
Chemenu | CM240387-1g |
8-Methoxy-4-methylquinolin-2-ol |
30198-01-7 | 97% | 1g |
$590 | 2022-09-01 | |
Chemenu | CM240387-5g |
8-Methoxy-4-methylquinolin-2-ol |
30198-01-7 | 97% | 5g |
$757 | 2021-08-04 | |
A2B Chem LLC | AF65592-10g |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 10g |
$1412.00 | 2024-04-20 | |
abcr | AB561566-10g |
8-Methoxy-4-methylquinolin-2(1H)-one; . |
30198-01-7 | 10g |
€1357.00 | 2024-08-02 | ||
A2B Chem LLC | AF65592-1g |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AF65592-500mg |
8-Methoxy-4-methyl-1h-quinolin-2-one |
30198-01-7 | >95% | 500mg |
$467.00 | 2024-04-20 |
2(1H)-Quinolinone,8-methoxy-4-methyl- Literatura relevante
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
5. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
30198-01-7 (2(1H)-Quinolinone,8-methoxy-4-methyl-) Productos relacionados
- 22614-69-3(8-Methoxycarbostyril)
- 3464-71-9(Azoniaspironortropanol chloride)
- 1018636-97-9(4-(5-Fluoro-1H-indol-3-yl)butan-2-amine)
- 2138030-86-9(4-fluoro-1-methyl-3-(2-methylhexan-3-yl)-1H-pyrazol-5-amine)
- 2306254-01-1(tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate)
- 66056-19-7(LICOISOFLAVONE A)
- 32580-41-9(1-(2-Amino-5-nitrophenyl)ethanone)
- 2748283-76-1(Benzene, 1-(cyclopropylmethoxy)-2-ethynyl-4-methyl-)
- 2624134-82-1(1-(1-Nitrosopiperidin-4-yl)cyclobutane-1-carboxylic acid)
- 138563-54-9(3,4-difluoro-N-methylaniline)
